Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]-
Description
Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- is a heterocyclic compound featuring a thiazole core substituted at the 4-position with an indole moiety and an acetamide group at the 2-position. This compound is synthesized via multi-step reactions involving cyclization and coupling strategies, as seen in related derivatives (e.g., triazole-linked benzimidazole-thiazole acetamides in ) . Its structural complexity, combining indole's aromaticity and thiazole's electron-rich nature, may enhance binding to biological targets such as enzymes or receptors.
Properties
CAS No. |
189011-09-4 |
|---|---|
Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C13H11N3OS/c1-8(17)15-13-16-12(7-18-13)10-6-14-11-5-3-2-4-9(10)11/h2-7,14H,1H3,(H,15,16,17) |
InChI Key |
PGLCANXGGBIJCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves cyclocondensation of α-haloketones with thioureas. For N-[4-(1H-indol-3-yl)-2-thiazolyl]acetamide, this approach requires:
-
Step 1 : Synthesis of 3-(α-chlorouracil)indole via chlorination of indole-3-carbaldehyde.
-
Step 2 : Reaction with thiourea in ethanol under reflux (78°C, 12–24 hours) to form 4-(indol-3-yl)thiazol-2-amine.
Mechanistic Insight :
Thiourea acts as a sulfur donor, attacking the α-carbon of the chlorinated indole derivative. Cyclization eliminates HCl, forming the thiazole ring.
Cyclization of Thioamide Precursors
Alternative routes use pre-formed thioamides, bypassing halogenated intermediates:
-
Reagents : Indole-3-thiocarboxamide and chloroacetonitrile.
Yield Comparison :
| Method | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Hantzsch | Ethanol | 78°C | 65–70 |
| Thioamide Cyclization | DMF | 80°C | 72–75 |
Acetylation of 2-Aminothiazole Intermediate
The 2-amino group on the thiazole ring is acetylated to form the final acetamide derivative:
Conventional Acetylation
-
Reagents : Acetic anhydride (1.2 equivalents) in anhydrous dichloromethane.
-
Base : Triethylamine (2 equivalents) to scavenge HCl.
Optimization Data :
| Equivalents (Ac₂O) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 | DCM | 6 | 68 |
| 1.2 | THF | 4 | 82 |
| 1.5 | Acetonitrile | 3 | 85 |
Microwave-Assisted Acetylation
Recent advancements utilize microwave irradiation to reduce reaction times:
Industrial-Scale Production Considerations
Scalability challenges include cost-effective purification and waste management:
Solvent Recovery Systems
-
Distillation : Ethanol and acetonitrile are recovered via fractional distillation (≥95% purity).
-
Waste Streams : HCl gas is neutralized with NaOH scrubbers.
Continuous Flow Synthesis
Patented methods describe tubular reactors for thiazole formation:
Characterization and Quality Control
Spectroscopic Analysis
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group in this compound can undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid + amine |
| Basic Hydrolysis | NaOH, aqueous | Carboxylate salt + amine |
Mechanism : The amide undergoes nucleophilic attack by water (acidic) or hydroxide (basic), leading to cleavage of the carbonyl group.
Substitution Reactions
The thiazole ring’s substituents (e.g., at the 2-position) may undergo nucleophilic aromatic substitution:
-
Halide Substitution : Chlorine or bromine at the thiazole’s 2-position can react with amines, alcohols, or thiols to form novel derivatives .
-
Catalytic Conditions : Reactions may require Lewis acids (e.g., AlCl₃) to activate the electrophilic position .
Example :
A 2-chlorothiazole derivative could react with aniline to form a 2-anilinothiazole-substituted indole-acetamide .
Alkylation/Acylation
The indole’s nitrogen (if deprotonated) or the acetamide’s amine can undergo alkylation or acylation:
| Reaction Type | Reagents | Product |
|---|---|---|
| Alkylation | Alkyl halide, base (e.g., NaH) | N-alkylated acetamide |
| Acylation | Acyl chloride, base | N-acylated acetamide |
Mechanism : The nucleophilic nitrogen attacks an electrophilic carbon (e.g., alkyl or acyl group).
Condensation Reactions
The indole’s α,β-unsaturated system or aldehyde groups (if present) may participate in condensation reactions:
-
Hydrazone Formation : Reaction with hydrazines to form hydrazones .
-
Michael Addition : Addition to α,β-unsaturated carbonyls under basic conditions .
Example :
Indole aldehydes can react with cyanoacetohydrazide to form hydrazones via condensation .
Ring-Opening Reactions
While less common, the thiazole or indole rings may undergo ring-opening under extreme conditions (e.g., strong acids/bases):
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Thiazole Ring Opening | Strong acid (e.g., HCl) | Formation of mercaptans or amines |
Spectroscopic Characterization
Common analytical techniques for this compound include:
Research Findings
-
Biological Activity : While not directly studied, analogs like N-(1H-indol-5-yl)-2-thiazole-acetamide show therapeutic potential in inflammation and cancer.
-
Structure-Activity Relationships : Substituents on the indole or thiazole rings significantly influence biological activity (e.g., methoxy groups enhance selectivity) .
Scientific Research Applications
Glucokinase Activation
One of the primary applications of Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- is its role as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism, and its activation is beneficial for managing diabetes and metabolic syndrome. The compound has been shown to have minimal hypoglycemic potential while effectively promoting glucose utilization in the liver, making it a promising candidate for therapeutic interventions in hyperglycemia and obesity management .
Key Findings:
- Therapeutic Uses : It is being investigated for the treatment of diabetes mellitus and related complications such as retinopathy and neuropathy.
- Mechanism : By selectively activating liver glucokinase, the compound helps regulate blood sugar levels without causing excessive insulin release .
Inhibition of Heme Oxygenase-1
Recent studies have identified Acetamide derivatives as potential inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in various cancers. The overexpression of HO-1 is often associated with poor prognosis and chemoresistance in tumors. Inhibiting this enzyme could provide a strategic approach to cancer treatment .
Research Insights:
- Cell Line Studies : Compounds derived from Acetamide were tested on glioblastoma (U87MG) and other cancer cell lines, showing promising anticancer activity.
- Structure Activity Relationship (SAR) : Modifications to the acetamide structure have led to enhanced potency against HO-1, indicating that further development could yield effective anticancer agents .
Diabetes Management
A study highlighted the use of acetamide derivatives in managing diabetes through glucokinase activation. The results indicated improved glucose tolerance in animal models, suggesting that these compounds could serve as effective treatments for type 2 diabetes .
Cancer Research
In another case study focusing on cancer therapy, acetamide-based compounds demonstrated significant inhibition of HO-1 activity in vitro. This inhibition correlated with reduced cell proliferation in cancer lines, supporting the hypothesis that targeting HO-1 can enhance the efficacy of existing cancer treatments .
Mechanism of Action
The mechanism of action of N-(4-(1H-Indol-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular proteins and enzymes, contributing to its biological activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- with key analogs:
Key Observations :
- NFTA () differs structurally by replacing the indole with a nitro-furyl group, which correlates with its potent carcinogenicity in mice. The nitro group facilitates metabolic activation via renal NADPH:cytochrome c reductase, forming DNA-binding intermediates .
- Compound 9c () shares a thiazole-acetamide core but incorporates a triazole-benzimidazole system, enhancing α-glucosidase inhibitory activity compared to simpler analogs.
- N-(Thiazol-2-yl)acetamide () lacks the indole substituent, resulting in simpler pharmacokinetics and non-carcinogenic anti-inflammatory effects.
Metabolic and Toxicological Profiles
- NFTA: Renal metabolism via prostaglandin H synthase and cytochrome P450 leads to bioactivation, explaining its organ-specific carcinogenicity .
- Indole-Thiazole Derivatives: Limited toxicity data exist, but the absence of nitro groups (unlike NFTA) likely reduces genotoxic risks. Indole's natural occurrence (e.g., in tryptophan metabolites) may confer safer metabolic pathways .
Biological Activity
Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structure
The synthesis of N-[4-(1H-indol-3-yl)-2-thiazolyl]-acetamide typically involves the reaction of thiazole derivatives with indole compounds. The structural configuration plays a crucial role in its biological activity, particularly regarding the thiazole and indole moieties which are known for their pharmacological properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Indole Moiety | Contributes to anticancer activity |
| Thiazole Ring | Essential for cytotoxic effects |
| Acetamide Group | Enhances solubility and bioavailability |
Anticancer Properties
Research indicates that compounds containing thiazole and indole structures exhibit significant anticancer properties. For instance, studies have shown that related thiazole derivatives can induce apoptosis in various cancer cell lines, such as A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells.
Case Studies
- Indole-Thiazole Derivatives : A study demonstrated that derivatives of indole-thiazole exhibited IC50 values ranging from 10 µM to 30 µM against different cancer cell lines, indicating potent anticancer activity .
- Mechanistic Insights : Molecular dynamics simulations have revealed that these compounds interact primarily through hydrophobic contacts with target proteins such as Bcl-2, which is involved in regulating apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific substituents on the thiazole and indole rings. For example, the presence of electron-donating groups on the phenyl ring significantly enhances cytotoxicity .
Table 2: IC50 Values of Related Compounds
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide | SK-MEL-2 (melanoma) | 4.27 |
| 5-(2′-indolyl)thiazoles | A549 (lung cancer) | 10–30 |
| N-(4-chlorophenyl)-2-(1H-indol-3-yl)-glyoxylamide | Colon cancer | <10 |
The biological activity of Acetamide, N-[4-(1H-indol-3-yl)-2-thiazolyl]- is primarily attributed to its ability to induce apoptosis in cancer cells. The compound's interaction with various cellular pathways, including those involving protein tyrosine phosphatases and Bcl-2 family proteins, has been extensively studied.
Apoptotic Pathways
Research indicates that compounds similar to Acetamide can trigger apoptotic pathways by:
- Inhibiting anti-apoptotic proteins like Bcl-2.
- Activating pro-apoptotic factors leading to cell death.
In Vivo Studies
In vivo studies have further validated the anticancer potential of these compounds. For instance, animal models treated with thiazole-indole derivatives showed significant tumor reduction compared to control groups .
Q & A
Q. What are the common synthetic routes for N-[4-(1H-indol-3-yl)-2-thiazolyl]acetamide?
The compound is typically synthesized via condensation reactions. For example, Claisen–Schmidt condensation of acetamide derivatives with indole-containing aldehydes in ethanol under reflux, catalyzed by piperidine or acetic acid, yields the target structure. Reaction progress is monitored via TLC, and purification involves recrystallization or solvent washing .
Q. How is the molecular structure of N-[4-(1H-indol-3-yl)-2-thiazolyl]acetamide characterized?
X-ray crystallography is the gold standard for structural elucidation, resolving bond lengths, angles, and stereochemistry. Spectroscopic methods (e.g., NMR, IR) complement crystallographic data by identifying functional groups like the indole NH stretch (~3400 cm⁻¹) and thiazole ring vibrations. Mass spectrometry confirms molecular weight .
Q. What biological activities have been reported for this compound?
- Antimicrobial : Thiazole-indole hybrids exhibit activity against Staphylococcus aureus via disruption of bacterial cell membranes .
- Antiallergic : Derivatives with methanesulfonamide groups show inhibition of systemic anaphylaxis in guinea pigs, likely through mast cell stabilization .
- Carcinogenicity : Classified as a Group 2B carcinogen (IARC) due to structural alerts linked to nitro-furan moieties .
Advanced Research Questions
Q. How does structural modification influence the compound's antiallergic activity?
Structure-activity relationship (SAR) studies reveal that:
- A methylene tether (1–3 carbons) between the thiazole and piperidine rings enhances potency.
- Substituents on the indole ring (e.g., nitro groups) reduce activity, likely due to steric hindrance or altered electron distribution.
- Methanesulfonamide derivatives (e.g., FK613) show optimal activity with minimal CNS side effects in preclinical models .
Q. What contradictions exist in the reported biological data, and how can they be resolved?
Discrepancies arise between its antimicrobial efficacy and carcinogenic potential. For example:
- Antibacterial activity (MIC ~5 µg/mL) vs. carcinogenicity (IARC 2B) . Resolution : Use orthogonal assays to differentiate between genotoxic (e.g., Ames test) and non-genotoxic mechanisms. Prioritize derivatives lacking nitro-furan groups to mitigate carcinogenicity while retaining bioactivity.
Q. What methodological considerations are critical in assessing its carcinogenic potential?
- In vitro genotoxicity assays : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
- In vivo studies : Long-term rodent bioassays (24+ months) to monitor tumorigenicity.
- QSAR modeling : Identify structural alerts (e.g., nitro groups, aromatic amines) using tools like DEREK or Toxtree .
Q. How can computational methods predict the compound's pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
